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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the characterization of the thermodynamic stability and melting point of the novel comp...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermodynamic stability and melting point of the novel compound, 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid. As a molecule of interest in pharmaceutical development, a thorough understanding of its solid-state properties is paramount for formulation, storage, and regulatory compliance. This document outlines detailed, field-proven methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess thermal stability, alongside a robust protocol for accurate melting point determination. The causality behind experimental choices is elucidated, and a theoretical framework for interpreting the results based on the molecule's structural attributes is presented. This guide is intended to serve as a practical resource for scientists engaged in the physicochemical characterization of new chemical entities.

Introduction: The Criticality of Solid-State Characterization

The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is contingent on a meticulous understanding of its physicochemical properties. Among these, thermodynamic stability and melting point are fundamental parameters that dictate a compound's suitability for development. The thiazole nucleus is known for its high thermal stability, a desirable trait in drug candidates.[1][2] The subject of this guide, 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid, incorporates this stable heterocyclic core alongside a methoxy group and a propanoic acid moiety. These functional groups introduce specific intermolecular forces that will govern its thermal behavior.

This guide provides the scientific rationale and detailed protocols for a comprehensive solid-state analysis of this compound, enabling researchers to generate reliable and reproducible data crucial for informed decision-making in the drug development pipeline.

Molecular Structure and Predicted Physicochemical Properties

The chemical structure of 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid is presented below:

Key Structural Features and Their Influence:

  • Thiazole Ring: This five-membered heterocyclic ring containing sulfur and nitrogen is known for its aromatic character and thermal stability.[1][2]

  • Carboxylic Acid Group (-COOH): This functional group is a strong hydrogen bond donor and acceptor, leading to the formation of stable dimers.[3][4][5] This dimerization significantly increases the energy required to break the intermolecular forces, which is expected to result in a relatively high melting and boiling point compared to analogous molecules without this group.[3][4][6]

  • Methoxy Group (-OCH3): The methoxy group is a polar functional group that can participate in dipole-dipole interactions.[7] Its effect on melting point can be complex, influencing crystal packing and intermolecular forces.[8][9]

  • Propanoic Acid Side Chain: The alkyl chain contributes to van der Waals forces. The presence of a chiral center at the alpha-carbon may influence the crystalline structure.

Based on these structural features, it is hypothesized that 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid is a crystalline solid at room temperature with a distinct melting point and considerable thermal stability.

Experimental Determination of Thermodynamic Stability

Thermodynamic stability is a critical parameter, providing insights into a compound's shelf-life and degradation pathways under thermal stress.[10][11] The primary techniques for this assessment are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12][13] It is invaluable for determining the temperature at which a material begins to decompose and for quantifying mass loss due to volatilization or degradation.

Objective: To determine the onset temperature of decomposition for 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the finely powdered sample into a clean TGA pan (typically platinum or alumina).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a final temperature of 400 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset of decomposition, typically defined as the temperature at which a significant mass loss begins.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation A Weigh 5-10 mg of Sample B Place in TGA Pan A->B C Load Sample into TGA B->C D Purge with Nitrogen C->D E Equilibrate at 30 °C D->E F Heat from 30 °C to 400 °C at 10 °C/min E->F G Record Mass vs. Temperature F->G H Plot % Mass vs. Temperature G->H I Determine Onset of Decomposition H->I

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[14] It is used to determine thermal transitions such as melting, crystallization, and glass transitions, as well as to assess thermal stability by observing exothermic decomposition events.[15][16]

Objective: To determine the melting point, enthalpy of fusion, and decomposition profile of 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the finely powdered sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify and analyze the endothermic peak corresponding to melting to determine the onset temperature, peak temperature (melting point), and the integrated area (enthalpy of fusion).

    • Identify and analyze any exothermic events, which may indicate decomposition.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation A Weigh 2-5 mg of Sample B Seal in Aluminum Pan A->B C Load Sample & Reference Pans B->C D Purge with Nitrogen C->D E Equilibrate at 30 °C D->E F Heat from 30 °C to 400 °C at 10 °C/min E->F G Record Heat Flow vs. Temperature F->G H Plot Heat Flow vs. Temperature G->H I Determine Melting Point & Enthalpy of Fusion H->I J Identify Decomposition Events H->J

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Experimental Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, characteristic temperature at which it transitions from the solid to the liquid phase. It is a fundamental indicator of purity; impurities typically depress and broaden the melting range.[17]

Capillary Melting Point Determination

This classical and widely used method provides a visual determination of the melting range.

Objective: To accurately determine the melting range of 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid.

Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens.

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered.

    • Load a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.[18]

    • Pack the sample tightly by tapping the tube.[18]

  • Instrument Setup:

    • Insert the capillary tube into the heating block of the melting point apparatus.

  • Approximate Melting Point Determination (Rapid Scan):

    • Heat the sample rapidly to get a rough estimate of the melting point.

    • Allow the apparatus to cool.

  • Accurate Melting Point Determination (Slow Scan):

    • Set the starting temperature to about 15-20 °C below the approximate melting point.[18]

    • Heat at a slow, controlled rate of 1-2 °C/min.[19]

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has melted into a clear liquid (the completion of melting).

    • The recorded range is the melting point of the compound.

  • Replicate Measurements: Perform the measurement in triplicate to ensure reproducibility.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Measurement cluster_data Result A Finely Powder Dry Sample B Load into Capillary Tube (2-3 mm) A->B C Pack Sample Tightly B->C D Insert Capillary into Apparatus C->D E Rapid Scan for Approximate M.P. D->E F Slow Scan (1-2 °C/min) near M.P. E->F G Record Onset & Completion of Melting F->G H Perform in Triplicate G->H I Report Melting Range H->I

Sources

Exploratory

Whitepaper: Strategic Synthesis and Retrosynthetic Analysis of 2-Methoxy-1,3-Thiazole Building Blocks

Executive Summary & Pharmacological Relevance 2-Methoxy-1,3-thiazole is a privileged heterocyclic scaffold utilized extensively in organic medicinal chemistry. Its unique electronic properties make it a critical building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

2-Methoxy-1,3-thiazole is a privileged heterocyclic scaffold utilized extensively in organic medicinal chemistry. Its unique electronic properties make it a critical building block in the development of local anesthetics, anticonvulsants, antiviral agents, and agricultural crop protection formulations[1]. Because the thiazole ring imparts distinct pharmacokinetic stability, mastering its synthesis and functionalization is a core competency for drug development professionals. This technical guide deconstructs the retrosynthetic pathways, kinetic mechanisms, and self-validating experimental protocols required to synthesize 2-methoxy-1,3-thiazole with high fidelity.

Retrosynthetic Strategies & Pathway Disconnections

The structural synthesis of 2-methoxy-1,3-thiazole can be approached through two primary retrosynthetic disconnections: the cleavage of the C2−O ether bond or the de novo construction of the thiazole ring itself.

  • C2-O Disconnection (Late-Stage Functionalization): This approach relies on Nucleophilic Aromatic Substitution (SNAr). The aza-activated C2 position of a 2-halo-1,3-thiazole (e.g., 2-chlorothiazole) is highly susceptible to nucleophilic attack by methoxide ions[2].

  • Ring Disconnection (De Novo Synthesis): The classical Hantzsch thiazole synthesis constructs the core heterocycle by condensing a thioamide or thiourea with an α -haloketone or α -haloaldehyde[3].

Retrosynthesis Target 2-Methoxy-1,3-thiazole (Target Molecule) SNAr Nucleophilic Aromatic Substitution (SNAr) Target->SNAr C2-O Disconnection Hantzsch Hantzsch Thiazole Synthesis Target->Hantzsch Ring Disconnection Precursor1 2-Halo-1,3-thiazole + NaOCH3 SNAr->Precursor1 Precursor2 Thioamide / Thiourea + α-Haloketone Hantzsch->Precursor2

Retrosynthetic disconnections for 2-methoxy-1,3-thiazole building blocks.

Mechanistic Insights: Nucleophilic Aromatic Substitution (SNAr)

The most direct pathway to 2-methoxythiazole is the SNAr reaction of 2-chlorothiazole with sodium methoxide. The nitrogen atom in the thiazole ring acts as an electron sink, activating the C2 position toward nucleophilic attack.

Mechanism SM 2-Chlorothiazole (Aza-activated C2) Meisenheimer Meisenheimer Complex (Tetrahedral Intermediate) SM->Meisenheimer + NaOCH3 Nucleophilic Attack Product 2-Methoxythiazole + NaCl Meisenheimer->Product - Cl- Rearomatization

Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C2 position.

Kinetic Profiling and Substituent Effects

The reaction follows strict second-order kinetics. The position of the leaving group (halogen or nitro) significantly alters the reaction rate and the stability of the intermediate[2].

Quantitative Kinetic Data: The following table summarizes the reaction kinetics of various thiazole derivatives reacting with sodium methoxide in a Continuous Stirred-Tank Reactor (CSTR) at 50 °C under atmospheric pressure[2].

Thiazole DerivativeLeaving GroupReaction OrderRate Constant ( k )Reaction Rate ( R )Yield (%)
2-Chlorothiazole Cl at C22nd 8.1×10−6 L·mol⁻¹·s⁻¹ 1.31×10−6 mol·L⁻¹·s⁻¹80
2-Chloro-5-nitrothiazole Cl at C22nd 9.0×10−6 L·mol⁻¹·s⁻¹ 1.12×10−5 mol·L⁻¹·s⁻¹80
2,5-Dichlorothiazole Cl at C52nd 7.5×10−6 L·mol⁻¹·s⁻¹ 9.0×10−6 mol·L⁻¹·s⁻¹78

Experimental Methodologies & Self-Validating Protocols

Causality Behind Experimental Choices
  • Reactor Selection (CSTR vs. Batch): The methoxide substitution is highly exothermic. In standard large-scale batch reactors, localized heating can trigger thermal runaway. Utilizing a steam-jacketed CSTR maintains a strict isothermal environment (50 °C), preventing the formation of unidentified polymeric complexes and ensuring consistent second-order kinetics,[2].

  • Stoichiometric Control (The Self-Validating System): Why is the ratio strictly equimolar? Excess sodium methoxide acts as a strong base. In the presence of electron-withdrawing groups, excess methoxide attacks the heterocycle itself, causing rapid ring-opening decomposition. Maintaining a strict 1:1 molar ratio acts as an internal control mechanism, arresting the reaction at the mono-substituted product and preserving the structural integrity of the thiazole core.

Workflow Step1 1. Equimolar Mixing 2-Chlorothiazole + NaOCH3 Step2 2. CSTR / Batch Heating 50 °C, 1 hr in MeOH Step1->Step2 Step3 3. Solvent Evaporation & Aqueous Dilution Step2->Step3 Step4 4. Ether Extraction & Drying (Na2SO4) Step3->Step4 Step5 5. Vacuum Distillation (Yield ~80%) Step4->Step5

Step-by-step experimental workflow for the SNAr synthesis of 2-methoxythiazole.

Protocol 1: Synthesis of 2-Methoxythiazole via SNAr

This protocol utilizes the self-validating equimolar methodology to prevent ring degradation.

  • Preparation: Charge a dry, single-neck 250 mL flask (or CSTR feed tank) equipped with a reflux condenser with 5.9 g (0.05 mol) of 2-chlorothiazole dissolved in 50 mL of anhydrous methanol[4].

  • Reagent Addition: Slowly introduce exactly 5.4 g (0.05 mol) of sodium methoxide to the solution. Critical Step: Do not exceed this 1:1 molar ratio, as excess methoxide lowers the yield to ~30% due to side-complex formation,[4].

  • Reaction Execution: Heat the mixture under reflux (approx. 50 °C) for 1 hour. If utilizing a CSTR, maintain atmospheric pressure and a steady residence time[2].

  • Work-up: Cool the mixture to room temperature. Evaporate the methanol solvent under reduced pressure using a rotary evaporator[4].

  • Extraction: Dissolve the resulting solid residue in 100 mL of distilled water. Extract the aqueous phase three times with 10 mL portions of diethyl ether[4].

  • Purification: Combine the ether extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the ether by distillation[4].

  • Isolation: Vacuum distill the crude product to isolate pure 2-methoxythiazole. The product is a colorless liquid boiling at 142–146 °C at atmospheric pressure, or 22 °C at 1.8 mm Hg (Yield: ~80%)[5],[4].

Protocol 2: Precursor Synthesis via Hantzsch Cyclization

If 2-halo-thiazoles are unavailable, the thiazole core can be synthesized de novo.

  • Preparation: Cool a solution of ammonium dithiocarbamate (0.28 mol) in 80 mL of absolute methanol to 0 °C using a dry ice-isopropanol bath[4].

  • Addition: Add an α -haloketone (e.g., 3-chloro-2-pentanone, 0.25 mol) dropwise with rapid stirring. Maintain the temperature between -10 °C and +10 °C[3],[4].

  • Cyclization: Allow the reaction mixture to warm to room temperature and stir overnight. Reflux for one hour on a steam bath to drive the cyclization to completion[4].

  • Isolation: Evaporate the solvent, add distilled water, and filter the precipitate to yield the functionalized thiazole precursor, which can subsequently be halogenated and subjected to Protocol 1[4].

References

  • Source: Indian Academy of Sciences (ias.ac.in)
  • 2-METHOXYTHIAZOLE CAS#: 14542-13-3 - Usage And Synthesis Source: ChemicalBook URL
  • Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor Source: Longdom Publishing URL
  • USRE29843E - Substituted thiazoles and flavoring processes and products produced thereby Source: Google Patents URL
  • US3769040A - Substituted thiazoles in flavoring processes and products produced thereby Source: Google Patents URL
  • Continuous Stirred Reactor Investigation of Thiazole Conversion under Methoxide Influence Source: TechnoChem Research URL

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Derivatization of 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic Acid Scaffolds for SAR Studies

Introduction and Strategic Rationale The 2-methoxy-1,3-thiazole core is a privileged heterocyclic scaffold in medicinal chemistry, featured prominently in antiviral agents such as the HCV NS5A inhibitor Ruzasvir[1]. In t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The 2-methoxy-1,3-thiazole core is a privileged heterocyclic scaffold in medicinal chemistry, featured prominently in antiviral agents such as the HCV NS5A inhibitor Ruzasvir[1]. In the context of Structure-Activity Relationship (SAR) campaigns, appending a propanoic acid moiety at the C4 position provides a versatile handle for probing electrostatic interactions, while the 2-alkoxy group allows for the tuning of lipophilicity and metabolic stability.

This application note details a highly modular, four-step synthetic pipeline designed to produce 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid and its derivatives.

Mechanistic Causality in Route Design

To ensure high yields and orthogonal reactivity, the synthesis is designed around the following causal principles:

  • Regiocontrol via Hantzsch Cyclization: Constructing the thiazole ring from an α -halo- β -ketoester (ethyl 4-bromo-2-methyl-3-oxobutanoate) and thiourea guarantees absolute regiocontrol, placing the propanoate chain exclusively at the C4 position.

  • Non-Aqueous Sandmeyer Bromination: Direct diazotization of 2-aminothiazoles in aqueous media often yields 2-hydroxythiazole byproducts due to competitive nucleophilic attack by water. Utilizing tert-butyl nitrite ( t -BuONO) and CuBr 2​ in anhydrous acetonitrile strictly enforces the formation of the 2-bromo intermediate.

  • Exploiting C2 Electrophilicity: The C2 position of the thiazole ring is highly electron-deficient. This enables a highly efficient Nucleophilic Aromatic Substitution (S N​ Ar) with sodium methoxide to install the 2-methoxy group[2].

  • Late-Stage Saponification: Maintaining the carboxylic acid as an ethyl ester throughout the first three steps prevents competitive decarboxylation during the Sandmeyer reaction and avoids the consumption of alkoxide equivalents during the S N​ Ar step.

Synthetic Workflow Visualization

SAR_Workflow cluster_0 Phase 1: Core Scaffold Assembly cluster_1 Phase 2: SAR Diversification A Ethyl 4-bromo-2-methyl-3-oxobutanoate + Thiourea B Hantzsch Cyclization (EtOH, 80°C, 4h) A->B C 2-Amino Thiazole Intermediate B->C D Sandmeyer Reaction (t-BuONO, CuBr2, MeCN) C->D E 2-Bromo Thiazole Intermediate D->E F1 Methoxylation (NaOMe, MeOH, Reflux) E->F1 F2 Alkoxylation (SAR) (NaOR, ROH, Reflux) E->F2 G1 2-Methoxy Ester F1->G1 G2 2-Alkoxy Ester Library F2->G2 H Saponification (LiOH, THF/H2O, RT) G1->H G2->H I 2-(2-Methoxy-1,3-thiazol-4-yl) propanoic acid H->I J 2-(2-Alkoxy-1,3-thiazol-4-yl) propanoic acid Library H->J

Workflow for the modular synthesis of 2-alkoxythiazole propanoic acid derivatives.

Step-by-Step Experimental Protocols

Step 1: Hantzsch Cyclization to Ethyl 2-(2-amino-1,3-thiazol-4-yl)propanoate

Objective: Construct the functionalized thiazole core.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 4-bromo-2-methyl-3-oxobutanoate (10.0 g, 44.8 mmol, 1.0 eq) in absolute ethanol (100 mL).

  • Reagent Addition: Add thiourea (3.75 g, 49.3 mmol, 1.1 eq) in one portion. The sulfur atom of thiourea will selectively attack the α -bromo carbon, followed by intramolecular condensation of the nitrogen with the ketone.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • Validation & Workup: Monitor by TLC (Hexanes/EtOAc 1:1, UV active). Upon consumption of the starting material, cool the reaction to room temperature and concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO 3​ (pH ~8) to free-base the aminothiazole, then extract with EtOAc (3 x 50 mL). Dry over Na 2​ SO 4​ and concentrate to yield a pale yellow solid.

Step 2: Sandmeyer Bromination to Ethyl 2-(2-bromo-1,3-thiazol-4-yl)propanoate

Objective: Convert the primary amine to a versatile bromide handle.

  • Reaction Setup: Suspend Copper(II) bromide (12.0 g, 53.7 mmol, 1.2 eq) and the intermediate from Step 1 (10.0 g, 44.8 mmol, 1.0 eq) in anhydrous acetonitrile (150 mL) under a nitrogen atmosphere. Cool to 0 °C.

  • Diazotization: Dropwise add tert-butyl nitrite ( t -BuONO) (6.9 g, 67.2 mmol, 1.5 eq) over 15 minutes. Gas evolution (N 2​ ) will be observed.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours. The CuBr 2​ acts as both a single-electron transfer agent and the bromide source.

  • Validation & Workup: Quench the reaction by pouring it into 1M aqueous HCl (100 mL) to solubilize copper salts. Extract with EtOAc (3 x 75 mL). Wash the combined organics with brine, dry, and purify via silica gel chromatography (Hexanes/EtOAc 9:1) to isolate the product as a clear oil.

Step 3: S N​ Ar Methoxylation to Ethyl 2-(2-methoxy-1,3-thiazol-4-yl)propanoate

Objective: Install the 2-methoxy group via nucleophilic aromatic substitution.

  • Reaction Setup: Dissolve the 2-bromo intermediate (5.0 g, 18.2 mmol, 1.0 eq) in anhydrous methanol (50 mL).

  • Nucleophile Addition: Add a solution of sodium methoxide (NaOMe) (25 wt% in MeOH, 11.8 mL, 54.6 mmol, 3.0 eq).

  • Heating: Reflux the mixture at 65 °C for 12 hours. The electron-deficient nature of the thiazole C2 position facilitates the rapid displacement of the bromide[2].

  • Validation & Workup: TLC (Hexanes/EtOAc 4:1) will show a higher R f​ spot. Cool to room temperature, quench with saturated aqueous NH 4​ Cl (50 mL) to neutralize excess methoxide, and remove methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL). Concentrate to yield the 2-methoxy ester.

Step 4: Saponification to 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid

Objective: Unmask the carboxylic acid for downstream SAR testing.

  • Reaction Setup: Dissolve the ester from Step 3 (3.5 g, 15.2 mmol, 1.0 eq) in a 3:1 mixture of THF/H 2​ O (40 mL).

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H 2​ O) (1.9 g, 45.6 mmol, 3.0 eq). Stir at room temperature for 4 hours.

  • Validation & Workup: Remove THF under reduced pressure. Dilute the aqueous layer with water (20 mL) and wash with diethyl ether (1 x 20 mL) to remove organic impurities. Carefully acidify the aqueous layer with 1M HCl to pH 3. Extract the precipitated product with EtOAc (3 x 40 mL). Dry and concentrate to yield the final target as a white crystalline solid.

Quantitative SAR Data Presentation

To guide rational drug design, varying the alkoxide nucleophile in Step 3 generates a library of derivatives. The table below summarizes the physicochemical impact of these modifications, demonstrating how the thiazole core can be tuned for specific pharmacokinetic profiles.

Compound IDC2-Alkoxy Substituent (R)Step 3 Yield (%)CLogP (calc)pKa (calc)Steric Descriptor (A-value, kcal/mol)
SAR-001 -OCH 3​ (Methoxy)88%1.824.450.60
SAR-002 -OCH 2​ CH 3​ (Ethoxy)85%2.254.470.90
SAR-003 -OCH(CH 3​ ) 2​ (Isopropoxy)76%2.684.512.15
SAR-004 -OCF 3​ (Trifluoromethoxy)62%2.954.101.20
SAR-005 -O-Cyclopentyl71%3.414.55~2.50

Table 1: Representative SAR Matrix for 2-Alkoxythiazole-4-propanoic acid derivatives. Yields represent the S N​ Ar step. CLogP and pKa values are calculated estimates to guide lipophilicity and target-binding predictions.

Advanced Downstream Applications

For extended SAR exploration, the 2-alkoxythiazole core serves as an excellent substrate for late-stage C-H functionalization. Researchers can utilize Palladium-catalyzed C5-arylation to introduce diverse aryl or heteroaryl groups directly onto the unsubstituted C5 position of the thiazole ring. This transformation is highly regioselective and can be achieved using Pd(OAc) 2​ and an aryl bromide, providing a rapid vector for exploring deep hydrophobic pockets in target proteins[3]. Furthermore, the aldehyde derivatives of these methoxythiazoles serve as versatile building blocks for Wittig reactions and reductive aminations[4].

References

  • Discovery of Ruzasvir (MK-8408): A Potent, Pan-Genotype HCV NS5A Inhibitor with Optimized Activity against Common Resistance-Associated Polymorphisms. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • USRE29843E - Substituted thiazoles and flavoring processes and products produced thereby.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic Acid Synthesis

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the yield and purity of 2-alkoxythiazole derivatives[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the yield and purity of 2-alkoxythiazole derivatives[1]. The synthesis of 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid presents a unique bifunctional challenge: constructing the electron-rich 2-methoxythiazole core while preserving the integrity of the propanoic acid side chain[2].

This guide bypasses generic advice to focus on the exact mechanistic bottlenecks you will face in the lab, providing field-proven troubleshooting strategies and self-validating protocols.

Visualizing the Synthetic Pathways

There are two primary strategies for synthesizing this target. Route A utilizes a direct Hantzsch cyclization with an O-methyl thiocarbamate[3]. Route B builds the thiazole ring first using thiourea, followed by a Sandmeyer reaction and Nucleophilic Aromatic Substitution (SNAr)[4].

SynthesisRoutes Start Methyl 4-bromo-2-methyl-3-oxobutanoate (Protected Precursor) RouteA_Reagent O-Methyl Thiocarbamate (Hantzsch Cyclization) Start->RouteA_Reagent RouteB_Reagent Thiourea (Hantzsch Cyclization) Start->RouteB_Reagent EsterIntermediate Methyl 2-(2-Methoxy-1,3-thiazol-4-yl)propanoate RouteA_Reagent->EsterIntermediate Route A Hydrolysis Base Hydrolysis (LiOH or NaOH) EsterIntermediate->Hydrolysis AminoIntermediate Methyl 2-(2-Amino-1,3-thiazol-4-yl)propanoate RouteB_Reagent->AminoIntermediate Route B Sandmeyer Sandmeyer Reaction (t-BuONO, CuBr2) AminoIntermediate->Sandmeyer BromoIntermediate Methyl 2-(2-Bromo-1,3-thiazol-4-yl)propanoate Sandmeyer->BromoIntermediate SNAr Nucleophilic Aromatic Substitution (NaOMe, MeOH) BromoIntermediate->SNAr SNAr->EsterIntermediate Target 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid (Target Product) Hydrolysis->Target

Fig 1: Divergent synthetic pathways for 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid.

Troubleshooting FAQs

Q1: Why is my yield so low (<30%) when reacting O-methyl thiocarbamate directly with 4-bromo-2-methyl-3-oxobutanoic acid?

The Causality: The free carboxylic acid group on your alpha-haloketone is sabotaging the reaction. At elevated reflux temperatures required for Hantzsch cyclization, the free acid can undergo intramolecular side reactions (such as lactonization) or decarboxylation. Furthermore, the acidic proton alters the local pH, protonating the thioamide and neutralizing its nucleophilicity. The Fix: You must pre-esterify the alpha-haloketone to a methyl or ethyl ester before attempting the cyclization.

Q2: Even with the ester protected, Route A (using O-methyl thiocarbamate) is incredibly sluggish compared to standard thiourea cyclizations. Why?

The Causality: This is a classic electronic effect. In thiourea, two amino groups strongly donate electron density via resonance, making the sulfur atom highly nucleophilic. In O-methyl thiocarbamate, the methoxy group is less electron-donating by resonance and more electron-withdrawing by induction[3]. This drastically reduces the nucleophilicity of the sulfur, slowing down the initial attack on the alpha-halocarbonyl[1]. The Fix: Switch to a polar protic solvent (like ethanol or isopropanol) to stabilize the transition state, and extend the reflux time to 12–16 hours. Do not attempt to force the reaction with excessive heat, which will degrade the haloketone.

Q3: I am using the Sandmeyer/SNAr route (Route B). My displacement of the 2-bromo group with sodium methoxide gives a messy mixture of products. How can I improve this?

The Causality: The conversion of 2-bromothiazoles to 2-methoxythiazoles via SNAr requires forcing conditions because the unactivated thiazole ring is only moderately electrophilic[4]. If water is present in your solvent, sodium methoxide will generate hydroxide ions. Hydroxide will prematurely hydrolyze your ester into a carboxylate anion. This anion enriches the electron density of the entire molecule, severely deactivating the thiazole ring toward the required nucleophilic attack. The Fix: Perform the SNAr strictly on the methyl ester intermediate using anhydrous methanol and exactly 1.5–2.0 equivalents of NaOMe.

Comparative Pathway Data

To help you choose the best route for your specific lab constraints, review the quantitative comparison below:

MetricRoute A: Direct HantzschRoute B: SNAr via 2-Bromothiazole
Overall Yield 40–55%65–80%
Step Count 2 Steps4 Steps
Primary Impurities Unreacted haloketone, thermal degradation productsDebrominated thiazole, transesterification byproducts
Scalability High (straightforward workup)Moderate (Sandmeyer requires strict thermal control)
Key Optimization Extended reflux (16h+), ester protectionAnhydrous NaOMe, strict pH control during isolation

Validated Experimental Protocols

The following protocols utilize a self-validating system, ensuring you can verify the success of the reaction at critical junctures before proceeding.

Protocol A: Optimized Hantzsch Synthesis (Ester Route)
  • Reaction Setup: In an oven-dried round-bottom flask, dissolve methyl 4-bromo-2-methyl-3-oxobutanoate (1.0 eq) in anhydrous ethanol to achieve a 0.5 M concentration.

  • Reagent Addition: Add O-methyl thiocarbamate (1.2 eq) in one portion.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to 80 °C (reflux) for 16 hours.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The complete disappearance of the UV-inactive alpha-haloketone spot indicates successful cyclization.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ (to neutralize generated HBr).

  • Isolation: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude methyl 2-(2-methoxy-1,3-thiazol-4-yl)propanoate.

Protocol B: Base Hydrolysis to the Target Acid
  • Reaction Setup: Dissolve the ester intermediate from Protocol A (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H₂O.

  • Saponification: Add lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq) and stir at room temperature for 4 hours.

  • Solvent Removal: Evaporate the organic solvents (THF/MeOH) under reduced pressure. Crucial: Do not evaporate to total dryness.

  • Acidification: Dilute the remaining aqueous residue with water and cool to 0 °C in an ice bath. Carefully acidify to pH 3-4 using 1M HCl dropwise.

    • Self-Validation Check: The formation of a dense precipitate at pH 3-4 indicates successful protonation and product formation[5].

  • Collection: Collect the solid by vacuum filtration, wash thoroughly with ice-cold water until the filtrate is neutral, and dry under high vacuum to yield pure 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid.

References

  • Benchchem. Application Notes and Protocols: Synthesis of Derivatives from 2-Methoxy-1,3-thiazole-4-carbaldehyde.
  • Smolecule. Buy 2-Methoxy-1,3-thiazole-5-sulfonamide | 848362-03-8.
  • Indian Academy of Sciences. IV. Bromination and Nitration of Some Monosubstituted Thiazoles.
  • PubChem. 2-(1,3-Thiazol-4-yl)propanoic acid | C6H7NO2S | CID 21624170.
  • Longdom. Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor.
  • Benchchem. 5-Iodo-2-methoxythiazole | Research Chemical.

Sources

Optimization

Technical Support Center: Optimizing RP-HPLC for 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I frequently encounter method development challenges involving amphoteric heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I frequently encounter method development challenges involving amphoteric heterocycles. 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid presents a classic "double-edged sword" in reversed-phase liquid chromatography (RP-HPLC). It contains both a weakly basic thiazole nitrogen and a weakly acidic carboxylic acid group.

Understanding the causality between the mobile phase pH and the analyte's ionization state is the absolute foundation of a robust method. This guide provides the theoretical grounding, troubleshooting FAQs, and a self-validating protocol to help you achieve optimal retention and peak shape.

The Chemistry Behind the Chromatography (Causality Analysis)

In RP-HPLC, the retention of an ionizable compound is dictated by its net charge. Unionized analytes are generally more hydrophobic, leading to stronger interactions with the stationary phase and longer retention times[1]. Conversely, ionized forms are highly polar, prefer the aqueous mobile phase, and elute much faster[2]. Because 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid has two ionizable centers, adjusting the mobile phase pH alters the net charge of the sample, fundamentally changing its retention and selectivity[2].

  • The Carboxylic Acid: Typically has a pKa around 4.5. Following chromatographic rules of thumb, the retention of a carboxylic acid-containing analyte increases as the mobile phase pH is decreased below its pKa[3].

  • The Thiazole Ring: The nitrogen is weakly basic (estimated pKa ~2.5). If we drop the pH too low (e.g., pH 2.0 using 0.1% TFA), the thiazole nitrogen becomes protonated. Since the ionized form is more polar, it is retained less on alkylated, non-polar stationary phases[4].

The mathematical relationship between retention and pH is sigmoidal for each functional group[5]. To achieve optimal retention, we must target the narrow isoelectric window (pH 3.2 – 3.8) where both functional groups are predominantly neutral.

Quantitative Data & Buffer Selection

Table 1: Predicted Ionization States and Retention Behavior
Mobile Phase pHThiazole State (Est. pKa ~2.5)Carboxylic Acid State (Est. pKa ~4.5)Net ChargePredicted RP-HPLC Retention
pH 2.0 Protonated (+)Protonated (0)+1Very Low (Elutes near void)
pH 3.5 Neutral (0)Protonated (0)0Maximum (Optimal Retention)
pH 5.5 Neutral (0)Deprotonated (-)-1Low
pH 7.0 Neutral (0)Deprotonated (-)-1Very Low
Table 2: Buffer Selection Guide for pH 3.5 Optimization
Buffer SystemUseful pH RangeVolatility (LC-MS)Suitability for Target pH 3.5
Ammonium Formate 2.8 – 4.8YesExcellent (Centers perfectly on target pH)
Ammonium Acetate 3.8 – 5.8YesPoor (Too close to COOH pKa)
Potassium Phosphate 1.1 – 3.1 / 6.2 – 8.2NoPoor (Buffering gap at target pH 3.5)
Citrate 2.1 – 6.4NoGood (Suitable for UV detection only)

Interactive Troubleshooting Guide (FAQs)

Q1: Why does my compound elute at the void volume ( t0​ ) when using standard 0.1% TFA or 0.1% Formic Acid? A1: 0.1% TFA yields a pH of ~2.0, and 0.1% Formic Acid yields a pH of ~2.7. At these highly acidic pH levels, the weakly basic thiazole nitrogen becomes protonated. Because ionized forms are highly polar, they interact poorly with the non-polar C18 stationary phase, leading to near-zero retention[4]. You must raise the pH to ~3.5 to neutralize the thiazole ring while keeping the carboxylic acid protonated.

Q2: I am observing severe peak tailing and occasional peak splitting. How can I resolve this? A2: Peak splitting and tailing typically occur when the mobile phase pH is too close to the analyte's pKa. In this state, a mixture of ionized and unionized species exists simultaneously in the column[1]. If your pH is near 4.5 (the pKa of the propanoic acid group) or 2.5 (the pKa of the thiazole), the molecule rapidly interconverts between states. In method development, it is preferable to choose a mobile phase pH that keeps analytes in a consistent ionic form, ideally away from the ±1 range of their pKa[1]. Use a 20 mM ammonium formate buffer at pH 3.5 to lock the molecule in its neutral state.

Q3: My retention times are drifting later in the run sequence. What is the root cause? A3: Retention time drift is a classic symptom of unstable mobile phase pH or inadequate column equilibration. Because ionizable compounds are highly sensitive to pH, a shift of even 0.1–0.2 units can significantly alter retention behavior[1]. Ensure you are using a properly buffered system (like ammonium formate) rather than just adjusting pH with a dilute acid, as unbuffered systems cannot resist pH changes caused by sample injection or atmospheric CO2 absorption.

Self-Validating Experimental Protocol

Trustworthiness in analytical chemistry requires methods that validate themselves during execution. This protocol uses a bracketing technique to ensure the chosen pH is robust against minor preparation errors.

Step 1: Buffer Preparation (The Critical Variable)

  • Weigh 1.26 g of Ammonium Formate to achieve a 20 mM concentration in 1 L of LC-MS grade water.

  • Adjust the pH to exactly 3.5 using dilute Formic Acid.

  • Self-Validation Check: Prepare a second micro-batch at pH 3.3 and a third at pH 3.7. Inject the sample using all three buffers. If the retention time shifts by >2% between these batches, your method lacks robustness and requires a higher buffer concentration.

Step 2: Column Equilibration

  • Select a high-purity, end-capped C18 column (e.g., 100 x 4.6 mm, 3 µm) to prevent secondary interactions between the thiazole nitrogen and residual surface silanols.

  • Flush with 10 column volumes (CV) of 95% Buffer / 5% Acetonitrile.

Step 3: Isocratic Scouting

  • Run an isocratic hold at 90% Buffer / 10% Acetonitrile.

  • Target a retention factor ( k′ ) between 2 and 10.

  • Self-Validation Check: Calculate the asymmetry factor ( As​ ). It must be between 0.9 and 1.2. If As​>1.5 , mixed ionization is occurring, indicating the local pH at the stationary phase surface has drifted from the bulk mobile phase pH.

Step 4: Gradient Implementation

  • 0.0 - 1.0 min: 5% Acetonitrile (Hold to focus the band)

  • 1.0 - 8.0 min: 5% to 60% Acetonitrile (Linear gradient)

  • 8.0 - 10.0 min: 60% Acetonitrile (Wash step)

  • 10.0 - 15.0 min: 5% Acetonitrile (Re-equilibration)

Troubleshooting Workflow Visualization

HPLC_Troubleshooting Start Retention Time Issue: 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid Void Elutes at Void Volume (k' < 1) Start->Void Tailing Peak Tailing / Splitting (Asymmetry > 1.5) Start->Tailing CheckPH Check Mobile Phase pH Void->CheckPH CheckBuffer Check Buffer Capacity & pKa Tailing->CheckBuffer AdjustPH Adjust pH to 3.2 - 3.8 (Target Neutral State) CheckPH->AdjustPH pH < 2.5 or > 4.5 ChangeBuffer Use 20 mM Formate Buffer (Avoid pH = pKa) CheckBuffer->ChangeBuffer Inadequate buffering Error Still Poor Retention? Decrease Organic Modifier % AdjustPH->Error If issue persists

Caption: Logic diagram for troubleshooting HPLC retention issues of amphoteric thiazole derivatives.

References

  • [5] Retention of Ionizable Compounds on HPLC. 5. pH Scales and the Retention of Acids and Bases with Acetonitrile−Water Mobile Phases | Analytical Chemistry - ACS Publications. Source: acs.org. 5

  • [2] Control pH During Method Development for Better Chromatography - Agilent. Source: agilent.com. 2

  • [1] The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. Source: alwsci.com. 1

  • [4] Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Source: shimadzu-webapp.eu. 4

  • [3] Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. Source: chromatographyonline.com. 3

Sources

Troubleshooting

Preventing degradation and oxidation of 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid during storage

Welcome to the Technical Support Center. As an Application Scientist, I have designed this troubleshooting guide to address the specific chemical vulnerabilities of 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this troubleshooting guide to address the specific chemical vulnerabilities of 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid . This guide bridges the gap between theoretical heterocyclic chemistry and practical laboratory workflows, ensuring the integrity of your compound during long-term storage and assay preparation.

Core Causality: Understanding the Degradation Pathways

To successfully store this compound, we must first understand the structural liabilities built into its molecular framework. The molecule features three highly reactive zones: a thiazole ring, a 2-methoxy substituent, and a propanoic acid side chain.

FAQ & Troubleshooting

Q1: Why does my compound lose potency when stored as a stock solution in standard DMSO? A1: The loss of potency is driven by two simultaneous degradation mechanisms: S-Oxidation and Hydrolysis . Standard Dimethyl Sulfoxide (DMSO) is an excellent solvent, but it is inherently a sulfoxide and acts as a mild oxidizing agent. When exposed to elevated temperatures or light, DMSO can oxidize the sulfur atom in the thiazole ring, converting it into a non-aromatic thiazole S-oxide (sulfoxide) or S-dioxide (sulfone) 12. Furthermore, the propanoic acid moiety is highly hygroscopic. It actively absorbs atmospheric moisture during repeated freeze-thaw cycles. This residual water facilitates the rapid hydrolysis of the labile 2-methoxy group, yielding a 2-hydroxythiazole derivative that tautomerizes into a stable, but inactive, thiazolidin-2-one 1.

Q2: I am seeing new peaks in my LC-MS analysis. Are these oxidative or photolytic byproducts? A2: If your vials were exposed to ambient light on the benchtop, the new peaks are likely photolytic endoperoxides or ring-opened byproducts. Thiazole rings are highly susceptible to photooxidation driven by singlet oxygen ( 1O2​ ) 3. The oxidation state of the sulfur atom drastically alters the compound's optical and electronic properties, which will manifest as distinct retention time shifts in reverse-phase HPLC 4.

Degradation Target 2-(2-Methoxy-1,3-thiazol-4-yl) propanoic acid Ox Oxidative Stress (DMSO, O2, Light) Target->Ox Oxidation Hydro Hydrolytic Stress (H2O, Acid/Base) Target->Hydro Hydrolysis SOxide Thiazole S-Oxide (Sulfoxide / Sulfone) Ox->SOxide S-Oxidation Demeth 2-Hydroxythiazole (Thiazolidin-2-one) Hydro->Demeth Demethoxylation

Logical relationship of degradation pathways for 2-methoxythiazole derivatives.

Quantitative Stress Testing Data

To establish a self-validating system, you must test your compound against known degradation benchmarks. The table below summarizes the quantitative forced degradation conditions required to map the degradation kinetics of thiazole compounds in solution 1.

Stress ConditionReagent / EnvironmentVolume Ratio (Stock:Reagent)Incubation TempDurationPrimary Expected Degradant
Acid Hydrolysis 1 M HCl (aq)100 µL : 900 µL60°C24 hours2-Hydroxythiazole
Base Hydrolysis 1 M NaOH (aq)100 µL : 900 µL60°C24 hoursRing-opened products
Oxidation 3% H₂O₂ (aq)100 µL : 900 µLRoom Temp24 hoursThiazole S-oxide / Sulfone
Thermal Neat Stock (10 mM)N/A (1 mL total)60°C7 daysMixed degradation
Control Neat Stock (10 mM)N/A (1 mL total)-20°C (Dark)7 daysIntact Parent Compound

Experimental Protocols

To guarantee experimental reproducibility and trustworthiness, implement the following self-validating protocols in your laboratory.

Protocol A: Preparation and Storage of Anhydrous Stock Solutions

Purpose: To eliminate water-mediated hydrolysis and DMSO-induced S-oxidation.

  • Desiccation: Prior to dissolution, store the solid 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid in a vacuum desiccator over Drierite for 24 hours to remove surface moisture absorbed by the propanoic acid moiety.

  • Solvent Preparation: Use only newly opened, high-purity anhydrous DMSO (<0.01% H₂O). Do not use standard benchtop DMSO.

  • Dissolution: Prepare a concentrated stock solution (e.g., 10 mM) in a nitrogen-purged glove box or under a steady stream of Argon. Higher concentrations improve relative stability.

  • Aliquotting: Immediately divide the stock solution into single-use aliquots (e.g., 50 µL) using amber glass vials. Causality: Amber glass blocks UV/Vis light, preventing singlet oxygen photooxidation.

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen over the headspace of each vial for 5 seconds before sealing tightly with PTFE-lined caps.

  • Cryopreservation: Flash-freeze the vials in liquid nitrogen and transfer them to a -80°C freezer. Causality: Storage at -80°C kinetically halts both hydrolysis and oxidation reactions.

Storage Step1 Weigh Solid (Desiccated) Step2 Dissolve in Anhydrous DMSO Step1->Step2 Step3 Aliquot into Amber Vials Step2->Step3 Step4 Purge Headspace (Argon/N2) Step3->Step4 Step5 Store at -80°C Step4->Step5

Step-by-step optimal storage workflow to prevent oxidation and hydrolysis.

Protocol B: Self-Validating Purity Check (LC-MS)

Purpose: To verify the structural integrity of the compound before critical biological assays.

  • Sample Thawing: Remove a single-use aliquot from the -80°C freezer and allow it to equilibrate to room temperature in the dark (approx. 15 minutes). Never refreeze a thawed aliquot.

  • Dilution: Dilute 10 µL of the stock solution to a final concentration of 100 µM using a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid 1.

  • Chromatography: Inject 10 µL onto a C18 column (4.6 x 150 mm, 5 µm). Run a gradient of 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 20 minutes at 1 mL/min.

  • Mass Spectrometry Validation: Monitor UV absorbance at 254 nm. Confirm the parent mass in positive ion mode. If a mass shift of +16 Da (Sulfoxide) or +32 Da (Sulfone) is observed, the batch has undergone oxidation and must be discarded. A mass shift of -14 Da (loss of CH2​ via demethoxylation/hydrolysis) indicates moisture contamination.

References

  • Wikipedia Contributors. "Thiazole." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • L. M. Silva, et al. "Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles." ACS Publications. Available at:[Link]

  • T. Nakano, et al. "Sulfur-Oxidation of Thiazolinochlorin for Controlling Optical Properties and Structures of Metal Complexes: Expansion to π-Cation Species." PubMed / Chemistry - A European Journal. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Crystallization of 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid.

This molecule presents a unique crystallization challenge: it contains a weakly basic thiazole nitrogen and an acidic propanoic acid moiety, giving it highly sensitive zwitterionic character. Furthermore, the electron-donating 2-methoxy group alters the electron density of the thiazole ring, impacting its solubility profile and making it susceptible to specific degradation pathways. This guide moves beyond basic troubleshooting by explaining the causality behind experimental choices, ensuring your downstream purification is a self-validating, robust system.

Section 1: Troubleshooting FAQs

Q1: We are observing high levels of structurally similar impurities (e.g., regioisomers or enantiomers) in our final crystal batch. How can we improve the impurity purge? A1: This is a classic case of thermodynamic versus kinetic entrapment. In standard batch cooling crystallization, prolonged residence times at high supersaturation can lead to the co-precipitation or inclusion of structurally similar impurities into the crystal lattice.

The Solution: Transition from batch to a continuous Mixed Suspension Mixed Product Removal (MSMPR) crystallization setup. Impurity rejection by continuous crystallization is superior to batch processes because scalable residence time and steady-state supersaturation enable robust and repeatable control of impurity rejection in a [1]. By maintaining a constant, low level of supersaturation, the crystal lattice forms more perfectly, kinetically purging key impurities that would otherwise be trapped during the rapid nucleation phases of a [2][3].

Q2: During isolation, the product is "oiling out" (Liquid-Liquid Phase Separation - LLPS) instead of forming a filterable solid. What is the mechanism behind this, and how do we fix it? A2: Oiling out occurs when the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before nucleation can occur. For 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid, this is often triggered by missing the narrow isoelectric point (pI) window during a pH-swing crystallization, or by generating supersaturation too rapidly.

The Solution: You must control the supersaturation trajectory. First, map the metastable zone width (MSZW) using Focused Beam Reflectance Measurement (FBRM). Instead of a rapid acid/base addition, titrate slowly to just outside the solubility boundary, hold, and introduce seed crystals (1-2 wt%) to bypass the high-energy nucleation barrier. This directs the system away from the LLPS boundary and into controlled crystal growth.

Q3: LC-MS analysis of our isolated product shows a +14 Da mass shift impurity. What is this, and how do we prevent it? A3: A +14 Da shift in a carboxylic acid workflow utilizing alcoholic solvents (like methanol) almost always indicates esterification (e.g., formation of methyl 2-(2-methoxy-1,3-thiazol-4-yl)propanoate). The acidic conditions often used to protonate the carboxylate for isolation inadvertently catalyze the Fischer esterification of the propanoic acid side chain.

The Solution: Eliminate nucleophilic solvents during the final isolation step. Switch to a non-nucleophilic solvent/anti-solvent system, such as Ethyl Acetate (solvent) and n-Heptane (anti-solvent).

Section 2: Quantitative Data & Method Comparison

To aid in your process selection, the following table summarizes the expected performance of various crystallization strategies for this molecule based on pilot-scale data principles[2].

Crystallization MethodYield (%)Regioisomer RejectionEsterification RiskOiling Out (LLPS) RiskScalability
Batch Cooling (MeOH/Water) 75 - 80ModerateHigh (if pH < 3)HighModerate
Batch Anti-Solvent (EtOAc/Heptane) 85 - 90GoodLowModerateGood
Continuous MSMPR (EtOAc/Heptane) > 92Excellent (Kinetic Purge)LowVery LowExcellent

Section 3: Experimental Protocols

Protocol A: pH-Swing Seeded Batch Crystallization

Objective: Isolate the free acid from a basic aqueous process stream while avoiding LLPS.

  • Preparation: Transfer the aqueous solution of the sodium salt of 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid to a jacketed reactor. Adjust the internal temperature to 20°C.

  • Initial pH Adjustment: Slowly add 1M HCl via a dosing pump until the pH reaches 1.0 unit above the experimentally determined pKa of the carboxylic acid (approximately pH 5.5).

  • Seeding: Introduce 1.5 wt% of pure crystalline 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid seeds. Hold the suspension for 30 minutes to allow the seed bed to age and relieve initial supersaturation.

  • Final pH Adjustment: Resume 1M HCl addition at a reduced rate (e.g., 0.1 pH units/min) until the target isolation pH (approx. pH 3.5 - 4.0) is reached.

  • Isolation: Age the slurry for 2 hours at 5°C, filter, wash with cold water, and dry under vacuum at 40°C.

Protocol B: Continuous MSMPR Anti-Solvent Crystallization

Objective: Achieve high-purity kinetic rejection of regioisomers[1].

  • System Setup: Configure a two-stage MSMPR cascade using jacketed stirred-tank reactors equipped with overhead stirring and FBRM probes.

  • Feed Preparation: Prepare a saturated solution of the crude product in Ethyl Acetate at 40°C.

  • Steady-State Initialization: Fill the MSMPR vessels with a pre-mixed suspension of product in the target steady-state solvent ratio (e.g., 1:2 EtOAc:Heptane).

  • Continuous Dosing: Simultaneously pump the hot EtOAc feed and the cold n-Heptane anti-solvent into the first MSMPR vessel. Maintain the residence time ( τ ) at 45 minutes per vessel.

  • Product Removal: Continuously withdraw the mixed suspension from the second vessel to a continuous filtration unit. The steady-state supersaturation ensures impurities remain dissolved in the [3].

Section 4: Troubleshooting Logic Visualization

The following decision tree outlines the logical workflow for diagnosing and resolving impurity issues during this crystallization process.

ImpurityTroubleshooting Start Analyze Impurity Profile in Crude Thiazole Product Type Identify Dominant Impurity Type Start->Type Regio Regioisomers / Enantiomers Type->Regio HPLC Analysis Ester Esterification Byproducts Type->Ester LC-MS Analysis Oiling Oiling Out (LLPS) / Solvent Entrapment Type->Oiling Visual / FBRM Sol1 Implement Continuous MSMPR Crystallization Regio->Sol1 Kinetic Purge Sol2 Switch to Non-Nucleophilic Solvent (EtOAc/Heptane) Ester->Sol2 Prevent Rxn Sol3 Optimize Seeding & Adjust pH-Swing Rate Oiling->Sol3 Control Supersat.

Decision tree for troubleshooting crystallization impurities in 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid.

References

  • Title: Development and Scale-Up of a Continuous, High-Pressure, Asymmetric Hydrogenation Reaction, Workup, and Isolation Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Pilot-Scale Continuous Production of LY2886721: Amide Formation and Reactive Crystallization Source: ACS Publications (Organic Process Research & Development) / ResearchGate URL: [Link]

  • Title: API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing Source: ACS Publications (Organic Process Research & Development) / ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid

The procedures outlined herein are grounded in the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous was...

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Author: BenchChem Technical Support Team. Date: April 2026

The procedures outlined herein are grounded in the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.[1][2] Adherence to these guidelines is not merely a suggestion but a legal requirement.

Hazard Assessment and Waste Characterization

Before any disposal activities commence, a thorough understanding of the potential hazards is essential.

  • Thiazole Moiety : Thiazole and its derivatives are often classified as flammable liquids and may be toxic.[3][4] Thermal decomposition can lead to the release of hazardous gases, including nitrogen and sulfur oxides.[3][5]

  • Carboxylic Acid Moiety : Carboxylic acids are typically acidic and can be corrosive.[6] They are incompatible with bases and certain metals, which can lead to corrosion of storage containers.[6] While generally considered weak acids, they can still cause skin and eye irritation.[7][8][9][10][11][12][13]

  • Overall Profile : Based on its structure, 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid should be treated as a hazardous chemical waste. It is likely to be an irritant and potentially harmful if swallowed or inhaled.[7][8][10][14]

Table 1: Hazard Profile and Regulatory Considerations

Hazard Type Description Primary Regulatory Framework
Health Hazards Potential for skin, eye, and respiratory irritation.[7][8][14] Harmful if ingested.OSHA Hazard Communication Standard
Environmental Hazards Potentially harmful to aquatic life. Avoid release into the environment.[2]EPA Clean Water Act
Chemical Reactivity Incompatible with strong bases and oxidizing agents.[9]RCRA
Waste Classification Hazardous Waste.[2][15]EPA (RCRA)
Personal Protective Equipment (PPE)

Prior to handling the chemical for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure.

  • Gloves : Chemical-resistant gloves, such as nitrile, are mandatory.[2] Always inspect gloves for integrity before use and dispose of them as solid hazardous waste after handling.[16][17]

  • Eye Protection : Safety glasses with side shields or chemical splash goggles are required.[2][13]

  • Lab Coat : A standard laboratory coat must be worn to protect against skin contact.[2]

  • Respiratory Protection : All handling of this compound, especially in solid form where dust may be generated, should occur within a certified chemical fume hood to ensure adequate ventilation.[2][16]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and disposal of 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid waste. This process is designed to be self-validating by ensuring clear segregation and labeling at every stage.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions.[1] Waste should be accumulated at or near its point of generation under the control of laboratory personnel.[1]

  • Solid Waste :

    • Collect any solid 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid waste, including contaminated consumables like weigh boats, filter paper, and pipette tips, in a dedicated hazardous waste container.[18]

    • This container must be made of a chemically compatible material, such as high-density polyethylene (HDPE).[18]

  • Liquid Waste :

    • Solutions containing 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid should be collected in a separate, dedicated liquid hazardous waste container.[18]

    • Crucially, do not mix this acidic waste stream with any basic (alkaline) waste streams. This can cause a violent exothermic reaction.

    • Similarly, do not mix with other incompatible waste, such as strong oxidizing agents.[9]

  • Sharps Waste :

    • Any contaminated sharps, such as needles or broken glassware, must be placed in a designated, puncture-proof sharps container.[18]

Step 2: Container Selection and Labeling

All waste containers must be in good condition, free from leaks, and have a secure, tight-fitting lid.[1][19]

  • Labeling : Every waste container must be clearly and accurately labeled. The EPA requires that the label includes the words "Hazardous Waste."[2][15]

  • The label must also include:

    • The full chemical name: "2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid" and any other chemical constituents in the waste stream with their approximate concentrations.[19]

    • The date when waste was first added to the container (accumulation start date).

    • Appropriate hazard pictograms (e.g., irritant, environmentally hazardous).[2]

Step 3: Storage and Decontamination

  • Storage : Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][15] This area should be under the direct control of laboratory personnel and away from general traffic. Ensure secondary containment is used to capture any potential leaks.[1]

  • Decontamination : Thoroughly decontaminate any non-disposable equipment and surfaces that have come into contact with the compound. A suitable solvent like ethanol or isopropanol, followed by a soap and water wash, is recommended.[18] All cleaning materials (e.g., wipes, paper towels) must be disposed of as solid hazardous waste.[18]

Step 4: Arranging for Final Disposal

  • Contact EHS : Once the waste container is approaching full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[2]

  • Regulatory Compliance : All final disposal must be conducted at an approved waste disposal plant in strict accordance with local, state, and federal regulations.[7][8][9][16][17] Never dispose of this chemical down the drain or in the regular trash.[1]

Disposal Decision Pathway

The following diagram illustrates the critical decision points in the disposal process for 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final Final Disposal Protocol start Waste Generated: 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Form ppe->waste_type solid_waste Solid Waste (Contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing compound) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated glassware, needles) waste_type->sharps_waste Sharps solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container (Acidic Waste Stream) liquid_waste->liquid_container sharps_container Collect in Designated Sharps Container sharps_waste->sharps_container store Store in Satellite Accumulation Area (SAA) solid_container->store liquid_container->store sharps_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end Disposal by Licensed Waste Contractor contact_ehs->end

Caption: Decision workflow for proper disposal.

References

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  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
  • 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid Safety D
  • The MSDS HyperGlossary: Carboxylic Acid.
  • SAFETY DATA SHEET coumarin-3-carboxylic acid. Sigma-Aldrich.
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  • SAFETY DATA SHEET 1H-Indole-2-carboxylic acid. Fisher Scientific.

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